2-(3,4-dimethylphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The exact mass of the compound this compound is 454.20049070 g/mol and the complexity rating of the compound is 739. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-5-33-22-10-8-20(9-11-22)26-28-24(19(4)34-26)16-30-12-13-31-25(27(30)32)15-23(29-31)21-7-6-17(2)18(3)14-21/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMXMYCECDNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 442.56 g/mol.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in human cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) at micromolar concentrations.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : Inflammation studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with various signaling pathways that regulate cell growth and apoptosis.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant cytotoxicity against MCF-7 and HCT116 cells with IC50 values of 15 µM and 20 µM, respectively. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively. |
| Study 3 | Investigated anti-inflammatory properties in a murine model where the compound reduced TNF-alpha levels by 50% compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
